1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea is a compound that has garnered significant interest in the fields of chemistry and pharmaceutical research This compound is characterized by the presence of a thiourea group, which is known for its versatile chemical reactivity and potential biological activities
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 3-chloro-2-methylaniline with pyridine-2-carbonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is carried out under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with specific properties.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of enzymes like urease. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea can be compared with other thiourea derivatives, such as:
1-(3-Chloro-2-methylphenyl)pyrrolidine: This compound shares a similar aromatic structure but lacks the pyridine moiety, which may result in different biological activities and chemical reactivity.
1-(3-Chloro-2-methylphenyl)piperidine: Similar to the pyrrolidine derivative, this compound also lacks the pyridine ring and may exhibit different pharmacological properties.
1-(3-Chloro-2-methylphenyl)-3-phenylthiourea: This compound has a phenyl group instead of a pyridine ring, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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